![molecular formula C18H22N2O2 B3174350 N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 953720-60-0](/img/structure/B3174350.png)
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and an isopropylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-isopropylphenol.
Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 2-isopropylphenol in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory and Analgesic Potential :
- Pharmacological Investigations :
- Case Studies :
Materials Science Applications
-
Polymer Chemistry :
- The compound's unique chemical structure allows it to be explored as a potential additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
- Biocompatibility Studies :
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulation of Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(4-Amino-2-methylphenyl)-2-(2-ethylphenoxy)-acetamide: Similar structure but with an ethyl group instead of an isopropyl group.
N-(4-Amino-2-methylphenyl)-2-(2-tert-butylphenoxy)-acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is unique due to the presence of the isopropylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
- CAS Number : [not specified in sources]
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the areas of anti-cancer, anti-inflammatory, and proteasome inhibition mechanisms.
1. Anti-Cancer Activity
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide has been documented to demonstrate anti-cancer properties through apoptosis induction in activated endothelial cells and leukemic cells .
Compound | Activity | Mechanism |
---|---|---|
This compound | Potential Anti-Cancer | Induces apoptosis |
N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Anti-Cancer | Apoptosis induction |
2. Anti-Inflammatory Properties
Similar acetamide derivatives have been studied for their anti-inflammatory effects. For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in animal models . This suggests that this compound may possess comparable anti-inflammatory properties.
Case Studies and Research Findings
- Synthesis and Characterization : Research involving the synthesis of related compounds has utilized various spectroscopic techniques for structural characterization, indicating that similar methodologies could be applied to this compound for further studies .
- In Vitro Studies : In vitro studies on related compounds have shown promising results in terms of cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar effects pending experimental validation.
- Molecular Docking Studies : Computational studies could provide insights into the binding affinity of this compound to specific biological targets, aiding in the prediction of its biological activity.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)15-6-4-5-7-17(15)22-11-18(21)20-16-9-8-14(19)10-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOCGMHKOWXTTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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